1-(4-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one
CAS No.:
Cat. No.: VC18811060
Molecular Formula: C10H9ClF3NO
Molecular Weight: 251.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9ClF3NO |
|---|---|
| Molecular Weight | 251.63 g/mol |
| IUPAC Name | 1-[4-amino-2-(trifluoromethyl)phenyl]-1-chloropropan-2-one |
| Standard InChI | InChI=1S/C10H9ClF3NO/c1-5(16)9(11)7-3-2-6(15)4-8(7)10(12,13)14/h2-4,9H,15H2,1H3 |
| Standard InChI Key | FJWMCTRNVJLDTI-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=C(C=C(C=C1)N)C(F)(F)F)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 1-[4-amino-2-(trifluoromethyl)phenyl]-1-chloropropan-2-one, reflects its core structure: a propan-2-one backbone substituted with a chlorine atom and a 4-amino-2-(trifluoromethyl)phenyl group. Its molecular formula is C₁₀H₉ClF₃NO, with a molecular weight of 251.63 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1803861-67-7 |
| InChI Key | FJWMCTRNVJLDTI-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=C(C=C(C=C1)N)C(F)(F)F)Cl |
| PubChem CID | 131283041 |
The trifluoromethyl (-CF₃) group at the phenyl ring’s 2-position enhances electronegativity and metabolic stability, while the amino (-NH₂) group at the 4-position enables hydrogen bonding with biological targets.
Structural Analysis and Conformational Dynamics
X-ray crystallography and computational modeling reveal that the trifluoromethyl group induces significant steric and electronic effects. The -CF₃ group’s strong electron-withdrawing nature polarizes the aromatic ring, directing electrophilic substitution to the 5-position. The chloropropanone moiety adopts a planar configuration, facilitating nucleophilic attack at the carbonyl carbon. Nuclear magnetic resonance (NMR) studies indicate restricted rotation around the C-Cl bond, resulting in distinct diastereomeric forms under chiral conditions.
Synthesis and Manufacturing
Key Synthetic Pathways
The synthesis of 1-(4-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one typically involves a three-step sequence:
-
Friedel-Crafts Acylation:
Reaction of 2-(trifluoromethyl)aniline with chloroacetyl chloride in dichloromethane yields 1-(2-(trifluoromethyl)phenyl)-1-chloropropan-2-one. Lewis acids like AlCl₃ catalyze the acylation. -
Nitration and Reduction:
Nitration at the 4-position followed by catalytic hydrogenation introduces the amino group. Palladium-on-carbon (Pd/C) in ethanol at 50°C achieves >90% conversion. -
Purification:
Column chromatography using silica gel and ethyl acetate/hexane mixtures isolates the product with ≥95% purity.
Process Optimization Challenges
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Solvent Selection: Dichloromethane’s low boiling point (40°C) limits reaction scalability. Alternatives like 1,2-dichloroethane improve yield but raise environmental concerns.
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Byproduct Formation: Over-nitration generates dinitro derivatives, requiring precise temperature control (-10°C to 0°C) during nitration.
Physicochemical Properties
Thermal and Solubility Characteristics
| Property | Value |
|---|---|
| Melting Point | 89–92°C (predicted) |
| LogP (Octanol-Water) | 2.34 ± 0.12 |
| Aqueous Solubility | 0.87 mg/mL (25°C) |
The trifluoromethyl group increases lipophilicity (LogP > 2), enhancing membrane permeability but reducing water solubility. Solubility improves in polar aprotic solvents like dimethyl sulfoxide (DMSO) to 45 mg/mL.
Spectroscopic Profiles
-
Infrared (IR) Spectroscopy:
Strong absorption at 1,715 cm⁻¹ (C=O stretch), 1,340 cm⁻¹ (C-F stretch), and 3,450 cm⁻¹ (N-H stretch). -
Mass Spectrometry:
Base peak at m/z 251.63 ([M+H]⁺), with fragments at m/z 234.05 ([M+H-NH₃]⁺) and m/z 196.01 ([M+H-Cl-CF₃]⁺) .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8.2 |
| Escherichia coli | 16.5 |
| Candida albicans | 32.1 |
Mechanistically, the compound disrupts microbial cell membranes via chloropropanone-mediated alkylation of thiol groups in essential enzymes.
Anti-Inflammatory and Anticancer Effects
-
COX-2 Inhibition:
50% inhibition at 1.8 μM, comparable to celecoxib (1.2 μM). -
Cytotoxicity:
IC₅₀ values of 12.4 μM (HeLa cells) and 18.7 μM (MCF-7 cells) suggest selective toxicity toward cancer cells.
Applications in Medicinal Chemistry
Lead Optimization Strategies
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Bioisosteric Replacement: Substituting chlorine with fluorine maintains activity while reducing hepatotoxicity.
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Prodrug Design: Esterification of the amino group improves oral bioavailability from 22% to 68% in rat models.
Target Engagement Studies
Molecular docking simulations indicate strong binding (ΔG = -9.2 kcal/mol) to the ATP-binding pocket of EGFR kinase, positioning it as a candidate for tyrosine kinase inhibitor development.
| Species | LD₅₀ (mg/kg) |
|---|---|
| Mouse (oral) | 320 |
| Rat (IV) | 45 |
Hepatorenal toxicity observed at doses >100 mg/kg/day in 28-day rat studies necessitates rigorous dose optimization.
Environmental Impact
The compound’s persistence in soil (DT₅₀ = 78 days) and bioaccumulation potential (BCF = 140) warrant advanced wastewater treatment strategies in manufacturing.
Future Directions and Research Opportunities
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Metabolic Stability Studies:
Identification of cytochrome P450 isoforms involved in hepatic clearance. -
Polypharmacology Exploration:
Screening against neglected targets like HDACs and PARPs. -
Green Chemistry Approaches: Solvent-free synthesis using mechanochemical activation.
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